molecular formula C11H23N3O2 B030999 N1,N8-diacetylspermidine CAS No. 82414-35-5

N1,N8-diacetylspermidine

Cat. No.: B030999
CAS No.: 82414-35-5
M. Wt: 229.32 g/mol
InChI Key: BKCVMAZDKFQPHB-UHFFFAOYSA-N
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Description

It consists of 11 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

N-[4-(3-acetamidopropylamino)butyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in polyamine metabolism and its potential effects on cellular processes.

    Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and analgesic agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-acetamidopropylamino)butyl]acetamide involves the reaction of spermidine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-acetamidopropylamino)butyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(3-acetamidopropylamino)butyl]acetamide involves its interaction with polyamine metabolic pathways. It acts as a substrate for enzymes involved in polyamine synthesis and degradation, influencing cellular functions such as growth, differentiation, and apoptosis. The compound’s effects are mediated through its binding to specific molecular targets, including enzymes and receptors involved in polyamine metabolism.

Comparison with Similar Compounds

Similar Compounds

    N1-Acetylspermidine: Similar in structure but with only one acetyl group.

    N8-Acetylspermidine: Another similar compound with a single acetyl group at a different position.

    Spermidine: The parent compound without any acetyl groups.

Uniqueness

N-[4-(3-acetamidopropylamino)butyl]acetamide is unique due to its dual acetylation, which imparts distinct chemical and biological properties. This dual acetylation affects its reactivity and interaction with biological systems, making it a valuable compound for specific research applications.

Properties

IUPAC Name

N-[4-(3-acetamidopropylamino)butyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-10(15)13-8-4-3-6-12-7-5-9-14-11(2)16/h12H,3-9H2,1-2H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCVMAZDKFQPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCNCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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